![molecular formula C13H7BrO B123733 2-Bromo-9-fluorenone CAS No. 3096-56-8](/img/structure/B123733.png)
2-Bromo-9-fluorenone
Overview
Description
2-Bromo-9-fluorenone is a brominated derivative of 9-fluorenone, characterized by the presence of a bromine atom at the second position of the fluorenone structure. This compound is known for its light yellow to orange crystalline appearance and is primarily used as an intermediate in organic synthesis and material science .
Mechanism of Action
Target of Action
2-Bromo-9-fluorenone is primarily used as an organic intermediate in the synthesis of various functional materials . It is particularly useful as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives . This suggests that its primary targets are the terminal ends of these polymers.
Mode of Action
The compound interacts with its targets by attaching to the ends of the polymer chains . This end-capping process helps control the molecular weights of the polymers and generate well-defined oligomers
Biochemical Pathways
It is known to be involved in the synthesis of altitudinal molecular motors, which contain functional groups in their rotor part . This suggests that it may play a role in the energy transfer processes within these molecular motors.
Pharmacokinetics
Given its use as an organic intermediate, it is likely that its bioavailability is influenced by factors such as its solubility in various solvents . For instance, it is known to be soluble in acetone .
Result of Action
The primary result of this compound’s action is the formation of well-defined oligomers when used as an end-capping agent . These oligomers can be used in the creation of various functional materials, including liquid crystal materials and OLED (Organic Light Emitting Diode) intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility, and therefore its availability for reactions, can be affected by the solvent used . Additionally, it should be stored in a dry, well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that 2-Bromo-9-fluorenone is used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives . It also plays a role in the synthesis of altitudinal molecular motors which contain functional groups in their rotor part
Cellular Effects
Given its use in the synthesis of altitudinal molecular motors , it may influence cellular processes related to molecular motor function
Molecular Mechanism
It is known to participate in the synthesis of altitudinal molecular motors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-fluorenone typically involves the bromination of 9-fluorenone. One common method includes the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out by mixing 9-fluorenone, a phase transfer catalyst (such as fourteen alkyl trimethyl ammonium chloride), and ammonium bromide in an aqueous solution. The mixture is heated to 75°C, and potassium bromate is added in portions. The reaction continues for several hours, followed by filtration and drying to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9-fluorenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted fluorenones
- Fluorenol derivatives
- Oxidized fluorenone derivatives .
Scientific Research Applications
Organic Synthesis
2-Bromo-9-fluorenone serves as a crucial intermediate in synthesizing complex organic molecules. It is particularly valuable in creating functional materials for various applications, including:
- Polymers : Used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives, enhancing the properties of these polymers for optoelectronic applications.
- Drug Development : Investigated for potential use in synthesizing antimalarial drugs and other pharmaceuticals.
Material Science
The compound plays a significant role in developing advanced materials:
- Organic Light-Emitting Diodes (OLEDs) : Used as an intermediate in OLED production, contributing to the development of efficient light-emitting materials.
- Liquid Crystals : Acts as a key component in synthesizing liquid crystal materials, which are essential for display technologies.
Biological Applications
Research indicates that this compound exhibits various biological activities:
- Fluorescent Probes : Employed in developing fluorescent markers for biological imaging.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of fluorenone derivatives, including this compound. The results indicated that certain modifications could enhance their efficacy against biofilm-forming bacteria.
Compound | Target Bacteria | Activity Level |
---|---|---|
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | Comparable to streptomycin |
Various fluorenone derivatives | Escherichia coli | Moderate to high |
This study highlights the potential of this compound derivatives as effective antimicrobial agents.
Case Study 2: Material Science Innovations
Research into the synthesis of novel hole transport materials for organic solar cells has utilized this compound. For example, its incorporation into N,N-bis(9,9-dimethylfluorene)-substituted compounds has shown promise in improving charge transport properties.
Comparison with Similar Compounds
- 2,7-Dibromo-9-fluorenone
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-4-fluoroanisole
- 9-Bromophenanthrene
Comparison: 2-Bromo-9-fluorenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated fluorenones. For instance, 2,7-Dibromo-9-fluorenone has two bromine atoms, leading to different reactivity and applications. Similarly, 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-4-fluoroanisole have different functional groups, affecting their chemical behavior and uses .
Biological Activity
2-Bromo-9-fluorenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound (C₁₃H₇BrO) features a bromine atom at the 2-position of the fluorene ring and a ketone functional group at the 9-position. Its molecular structure is significant for its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives synthesized from 9-fluorenone have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine exhibited high docking scores in molecular modeling studies aimed at bacterial proteins, indicating strong potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | Comparable to streptomycin |
Various fluorenone derivatives | Escherichia coli, Pseudomonas aeruginosa | Moderate to high |
Antiproliferative Effects
The antiproliferative effects of this compound have also been investigated. Certain derivatives have exhibited cytotoxicity against cancer cell lines, functioning as type I topoisomerase inhibitors. This mechanism is crucial for developing new anticancer therapies. Structural modifications, such as varying alkyl chain lengths, have been shown to enhance antiproliferative activity significantly .
Table 2: Antiproliferative Activity of Fluorenone Derivatives
Compound | Cell Line Tested | IC₅₀ (µM) |
---|---|---|
Tilorone analogues | Various cancer cell lines | 10 - 50 |
2,7-diamidofluorenones | MCF-7 (breast cancer) | 12 |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting cellular integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorenone derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorenone derivatives assessed their efficacy against biofilm-forming bacteria. The results indicated that specific modifications enhanced their ability to penetrate biofilms, which are notoriously difficult to treat with conventional antibiotics .
Case Study 2: Anticancer Properties
Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with longer alkyl chains exhibited improved efficacy compared to their shorter counterparts, suggesting that structural optimization can lead to more potent anticancer agents .
Properties
IUPAC Name |
2-bromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCARZDHUIEYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352403 | |
Record name | 2-Bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-56-8 | |
Record name | 2-Bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-9H-fluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Bromo-9-fluorenone?
A1: this compound (C13H7BrO) is an aromatic compound consisting of a fluorenone core with a bromine atom substituted at the 2-position. []
Q2: What are the common synthetic methods for this compound?
A2: One common synthetic route involves the bromination of 9-fluorenone. [] A recently published method utilizes potassium bromate and ammonium bromide in an aqueous solution with a phase transfer catalyst, offering improved safety and yield. []
Q3: What is the significance of solubility studies for this compound?
A3: Understanding the solubility of this compound in various solvents is crucial for its synthesis, purification, and potential applications. Research has investigated its solubility in 10 different organic solvents and three binary solvent mixtures at different temperatures. [] This information helps optimize reaction conditions and develop efficient purification protocols.
Q4: How is this compound utilized in material science?
A4: this compound serves as a key building block in synthesizing complex organic molecules, particularly in developing novel materials for organic solar cells. [] For instance, it is used in the synthesis of N,N‐bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine, a new hole transport material. []
Q5: How does this compound contribute to understanding the properties of polyfluorene derivatives?
A5: Research indicates that the oxidation of the end groups of certain poly(9,9-dialkylfluorene-2,7-diyl) derivatives can lead to the formation of fluorenone moieties. [] The spectroscopic properties of polymers deliberately end-capped with this compound help to understand the impact of such oxidation on the fluorescence and color stability of these polymers. []
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